

Application Note: Determination of Isocarbophos in Tea using UPLC-MS/MS

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Compound of Interest

Compound Name: Isocarbophos

Cat. No.: B1203156

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocarbophos is an organophosphorus pesticide that has been used to control a variety of pests on crops, including tea. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **isocarbophos** in food products. This application note presents a sensitive and reliable method for the determination of **isocarbophos** residues in tea using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by dispersive solid-phase extraction (d-SPE) cleanup. This approach ensures high recovery and matrix effect reduction, enabling accurate quantification of **isocarbophos** at low levels.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

The sample preparation workflow is a critical step in achieving accurate and reproducible results. The following protocol is based on widely accepted methods for pesticide residue analysis in complex matrices like tea.^{[1][2]}

a. Sample Homogenization: Tea samples are first cryogenically ground to a fine, homogeneous powder to ensure representative sampling.

b. Extraction:

- Weigh 2 g of the homogenized tea sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds to moisten the sample. Let it stand for 30 minutes.[\[2\]](#)
- Add 10 mL of acetonitrile (with 1% acetic acid).
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents. The specific amounts of sorbents may need to be optimized for different types of tea.[\[2\]](#)[\[3\]](#)
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at $\geq 10,000$ rpm for 5 minutes.
- Filter the supernatant through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The instrumental analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

a. UPLC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for this separation.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute **isocarbophos**, followed by a re-equilibration step.

b. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Source Temperature: Optimized for the specific instrument, typically around 150 °C.
- Desolvation Temperature: Optimized for the specific instrument, typically around 400 °C.
- Collision Gas: Argon.
- MRM Transitions: The precursor ion and at least two product ions should be monitored for quantification and confirmation.^[4]

Data Presentation

The following tables summarize the key quantitative data for the determination of **isocarbophos** in tea.

Table 1: UPLC-MS/MS Parameters for **Isocarbophos**

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Isocarbophos	312.1	235.9	270.1	-15 (for 235.9), -7 (for 270.1)

Data synthesized from multiple sources.[4]

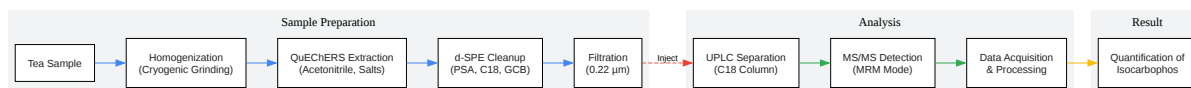
Table 2: Method Validation Data

Parameter	Result
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	0.5 - 2.0 µg/kg
Limit of Quantification (LOQ)	1.5 - 5.0 µg/kg
Recovery (at 10, 50, and 100 µg/kg)	85% - 110%
Relative Standard Deviation (RSD)	< 15%
Matrix Effect	< 20% (with cleanup)

These values represent typical performance and may vary depending on the specific tea matrix and instrumentation.[5][6][7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of **isocarbophos** in tea.



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Caption: Experimental workflow for **Isocarboxophos** determination in tea.

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